molecular formula C8H10N2 B150844 Benzeneethanimidamide CAS No. 5504-24-5

Benzeneethanimidamide

Cat. No.: B150844
CAS No.: 5504-24-5
M. Wt: 134.18 g/mol
InChI Key: JTNCEQNHURODLX-UHFFFAOYSA-N
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Description

Benzeneethanimidamide is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 191-192°C and a boiling point of 300°C. Its chemical formula is C6H5CH2NH2. The compound is of interest to researchers due to its potential applications in the fields of chemistry and biochemistry.

Scientific Research Applications

Benzeneethanimidamide in Educational Programs

  • Pedagogical Use : A study by Sarıbaş and Ceyhan (2015) highlights the application of a model known as the Benzene Ring Heuristic in enhancing the understanding of scientific practices among pre-service science teachers. This approach emphasizes integrating scientific practices into lesson planning and teaching, showcasing a practical educational application of benzene-based models (Sarıbaş & Ceyhan, 2015).

Environmental and Health Implications

  • Benzene as an Environmental Concern : The health effects of benzene, a related compound to this compound, are well-documented. Studies have shown significant progress in reducing global benzene exposures, understanding its mechanisms of action, and exploring biomarkers for exposure and susceptibility (Bird, Greim, Snyder, & Rice, 2005). Similarly, Smith (2010) highlights the multimodal mechanism of action of benzene in causing leukemia and other hematological cancers, stressing the need for further research into its varying metabolites and genetic susceptibility to its toxicity (Smith, 2010).
  • Studies in China : Research conducted in China on benzene, a chemically related compound, has shown increased risks of leukemia and lymphoma among workers exposed to it, leading to changes in permissible exposure levels and treatments for benzene-induced leukemia as an occupational cancer (Li & Yin, 2006).

Toxicology and Health Effects

  • Toxic Effects of Benzene Metabolites : Benzene metabolites, related to this compound, have been linked to increased homologous recombination, a potential mechanism for benzene-initiated toxicity. This increased recombination, mediated by oxidative stress, leads to deleterious genetic changes (Winn, 2003).
  • Protective Measures Against Benzene Toxicity : A study on grape seed extract's protective effects against benzene-induced toxicity in mice demonstrates potential avenues for mitigating toxic effects of benzene-related compounds (Çavuşoğlu, 2014).

Benzene Metabolism and Effects on Pancreatic Islets

Occupational and Environmental Monitoring

  • Monitoring Benzene Levels : Skov, Lindskog, Palmgren, and Christensen (2001) discuss methods for measuring atmospheric benzene, a compound related to this compound, emphasizing the importance of monitoring environmental levels to assess health risks and inform policy decisions (Skov, Lindskog, Palmgren, & Christensen, 2001).

Mechanism of Action

Target of Action

Benzeneethanimidamide is a chemical compound with the molecular formula C8H8ClFN2 . The identification of a compound’s primary targets is crucial for understanding its mechanism of action These targets are usually proteins or enzymes that the compound interacts with to exert its effects.

Mode of Action

The mode of action of a compound refers to how it interacts with its targets to exert its effectsGenerally, drugs exert their effects by binding to receptors, which are cellular components that the drugs interact with to produce cellular action .

Properties

IUPAC Name

2-phenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCEQNHURODLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203586
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5504-24-5
Record name Benzeneethanimidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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